REACTION_CXSMILES
|
[OH-].[NH4+].[CH3:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:5]=1[NH2:6].[NH4+].[C:13](=S)([S-:15])N.ClC(OCC)=O>O.C(=S)=S>[CH3:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:5]=1[N:6]=[C:13]=[S:15] |f:0.1|
|
Name
|
teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([S-])=S
|
Name
|
|
Quantity
|
890.8 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
1230 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
745 g
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained below 10° C.
|
Type
|
ADDITION
|
Details
|
the rate of addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature in the range of about 10° C.
|
Type
|
CUSTOM
|
Details
|
a run away reaction (which run
|
Type
|
CUSTOM
|
Details
|
to occur at a temperature of about 30° C.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
crystalized
|
Type
|
FILTRATION
|
Details
|
The salt crystals were collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
to suck dry on the aspirator
|
Type
|
CUSTOM
|
Details
|
The crystaline salt was placed in a 12-L flask
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stir
|
Type
|
ADDITION
|
Details
|
respectively) was added
|
Type
|
CUSTOM
|
Details
|
did not rise above 40° C.
|
Type
|
CUSTOM
|
Details
|
a cooling bath was used
|
Type
|
CUSTOM
|
Details
|
The addition funnel was replaced by a condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to between 60° and 70° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the bottom layer (2,6-dimethylphenylisothiocyanate) was washed with 200 ml of water
|
Type
|
DISTILLATION
|
Details
|
Distillation under vaccuum (125° Centigrade at about 3 torr.)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 949 g | |
YIELD: PERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |